molecular formula C18H14O2 B12607959 6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole CAS No. 648934-13-8

6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole

Cat. No.: B12607959
CAS No.: 648934-13-8
M. Wt: 262.3 g/mol
InChI Key: COTVRNONWFURQC-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole is an organic compound that belongs to the class of naphthodioxoles This compound is characterized by the presence of a naphthalene ring fused with a dioxole ring and a methylphenyl group attached to the sixth position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the dioxole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism by which 6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole exerts its effects depends on its specific application. For example, if it is used as an antimicrobial agent, it may interact with microbial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole is unique due to the specific combination of the naphthodioxole core and the methylphenyl group. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

648934-13-8

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

6-(4-methylphenyl)benzo[f][1,3]benzodioxole

InChI

InChI=1S/C18H14O2/c1-12-2-4-13(5-3-12)14-6-7-15-9-17-18(20-11-19-17)10-16(15)8-14/h2-10H,11H2,1H3

InChI Key

COTVRNONWFURQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC4=C(C=C3C=C2)OCO4

Origin of Product

United States

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